1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-
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Overview
Description
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is a chemical compound with the molecular formula C24H52N2O and a molecular weight of 384.6825 . This compound is known for its unique structure, which includes a long octadecyloxy chain attached to a propanediamine backbone. It is used in various industrial and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with an octadecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- involves its interaction with various molecular targets. The long octadecyloxy chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membrane dynamics and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the long octadecyloxy chain.
1,3-Propanediamine, N-octadecyl-: Similar but with different alkyl chain lengths.
Uniqueness
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid bilayers and membrane studies, setting it apart from other similar compounds .
Properties
CAS No. |
68867-66-3 |
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Molecular Formula |
C24H52N2O |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N'-(3-octadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-27-24-19-22-26-21-18-20-25/h26H,2-25H2,1H3 |
InChI Key |
IIGPZNTWBXMEFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
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